2-氨基-4-己烯酸

描述

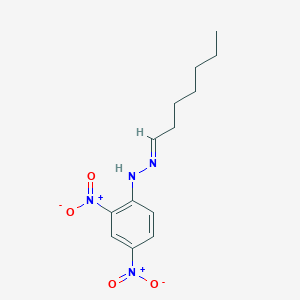

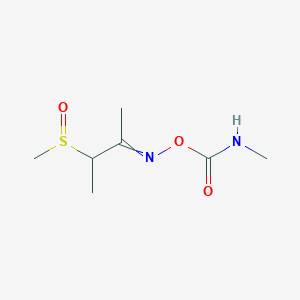

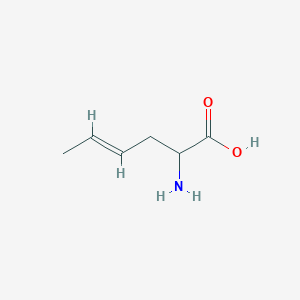

“2-Amino-4-hexenoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular formula of “2-Amino-4-hexenoic acid” is C6H11NO2 . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Chemical Reactions Analysis

Amino acids, including “2-Amino-4-hexenoic acid”, can undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water .

科学研究应用

抗代谢物抗生素

2-氨基-4-甲基-5-己烯酸,一种与2-氨基-4-己烯酸相似的化合物,已被鉴定为天然存在的抗代谢物抗生素 . 抗代谢物抗生素是干扰细胞内正常代谢过程的物质,通常通过模拟必需分子的结构来实现。这可以抑制细菌的生长,使这些化合物在治疗细菌感染方面具有潜在的用途。

生化研究

该化合物已被用于生化研究,特别是在涉及氨基酸的研究中 . 例如,它已被用于合成其他复杂分子 .

真菌研究

2-氨基-4-己烯酸及其相关化合物已在某些类型的真菌中发现,例如光柄菇 . 这些化合物可能用于研究这些真菌的生化和生态学。

氯代氨基酸研究

一种含氯的非蛋白氨基酸,与2-氨基-4-己烯酸相似,在光柄菇的子实体中被发现 . 这一发现可能导致对氯代氨基酸在各种生物系统中的作用和影响的进一步研究。

安全和危害

The safety data sheet for a similar compound, “4-Hexenoic acid”, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

作用机制

Target of Action

The primary target of 2-Amino-4-hexenoic acid is the caseinolytic protein ClpC1 . This protein plays a crucial role in the regulation of protein homeostasis in cells .

Mode of Action

2-Amino-4-hexenoic acid interacts with its target, ClpC1, and increases the activities of ClpC1 ATPase and the associated ClpC1/P1/P2 protease complex . This interaction leads to cell death by uncontrolled protein degradation .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4-hexenoic acid are primarily related to protein homeostasis . The compound’s interaction with ClpC1 disrupts the normal function of this protein, leading to uncontrolled protein degradation and ultimately cell death .

Pharmacokinetics

It’s known that the compound is a small molecule, which typically suggests good bioavailability .

Result of Action

The primary result of 2-Amino-4-hexenoic acid’s action is the induction of cell death through uncontrolled protein degradation . This occurs as a result of the compound’s interaction with ClpC1, disrupting the normal function of this protein .

属性

IUPAC Name |

(E)-2-aminohex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOBBDXDRHKTJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28024-56-8 | |

| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which 2-amino-4-hexenoic acid exerts its biological effects?

A1: 2-Amino-4-hexenoic acid acts as an analogue of methionine, a naturally occurring amino acid essential for protein synthesis. Research suggests that its biological activity primarily stems from its interaction with methionyl tRNA synthetase (MetRS) []. This enzyme is responsible for attaching methionine to its specific transfer RNA (tRNA), a crucial step in protein synthesis. 2-amino-4-hexenoic acid exhibits high affinity for MetRS, effectively competing with methionine and becoming incorporated into proteins instead []. This substitution can disrupt protein structure and function, ultimately leading to the observed biological effects.

Q2: Can 2-amino-4-hexenoic acid be utilized in protein engineering applications?

A2: Yes, research demonstrates the successful incorporation of 2-amino-4-hexenoic acid into proteins in vivo []. Studies using E.coli as a model system show that it can substitute methionine with high efficiency, reaching nearly 85% replacement []. This capability opens up avenues for incorporating this unnatural amino acid into proteins, potentially introducing novel functionalities or serving as a tool for studying protein structure-function relationships.

Q3: Is there evidence of 2-amino-4-hexenoic acid being produced naturally?

A3: Interestingly, 2-amino-4-hexenoic acid is not merely a synthetic analogue. Research has identified it as a constituent of naturally occurring compounds called ilamycins [, ]. These molecules exhibit potent anti-tuberculosis activity, highlighting the potential of this unusual amino acid as a scaffold for developing new therapeutics. Understanding its biosynthetic pathway in ilamycin-producing organisms could provide valuable insights for future drug discovery efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。